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Abstract

3-Mesitylpyridine, also known as 3-(2,4,6-trimethylphenyl)pyridine, is a sterically hindered
pyridine derivative. While not extensively documented in peer-reviewed literature, its unique
structural features—combining the electron-deficient pyridine core with a bulky, electron-
donating mesityl group—make it a molecule of significant interest. This guide provides a
comprehensive analysis of its known and predicted chemical properties, synthesis, reactivity,
and its strategic application as a synthetic intermediate in medicinal chemistry. By synthesizing
data from patents and analogous structures, this document serves as a foundational resource
for researchers exploring the potential of this and other sterically demanding biaryl compounds.

Core Molecular Structure and Physicochemical
Properties

3-Mesitylpyridine is characterized by a pyridine ring substituted at the 3-position with a mesityl
(2,4,6-trimethylphenyl) group. This substitution pattern dictates its chemical behavior, creating a
unique interplay of steric and electronic effects.
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Structural Analysis: The Impact of Steric Hindrance

The defining feature of 3-Mesitylpyridine is the steric clash between the ortho-methyl groups
of the mesityl ring and the hydrogen atoms at the 2- and 4-positions of the pyridine ring. This
interaction forces a significant dihedral angle between the two aromatic rings, preventing
planarity. This twisted conformation is critical, as it modulates the electronic communication
between the rings and presents a distinct three-dimensional profile, a valuable attribute in
designing molecules for specific biological targets.

Furthermore, the bulky mesityl group sterically shields the nitrogen atom of the pyridine ring.
This hindrance significantly impacts the nitrogen's ability to act as a nucleophile or a ligand for
large metal centers, a key consideration for its application in catalysis and coordination
chemistry.[1][2][3]

Caption: Key structural features of 3-Mesitylpyridine.

Physicochemical Data

Publicly available, experimentally determined data for 3-Mesitylpyridine is limited. The
following table consolidates known information with predicted values based on its structure and
comparison with analogs like 3-methylpyridine and 2,4,6-trimethylpyridine (collidine).[4]
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Property Value Source/Method
CAS Number 75601-34-2 Registry
Molecular Formula Ci14H1sN

Molecular Weight 197.28 g/mol Calculated

Predicted: Colorless to pale

Appearance yellow liquid or low-melting Analogy
solid
Boiling Point Predicted: > 200 °C Extrapolation from analogs

Predicted: Soluble in common
N organic solvents (e.g., DCM,
Solubility N Structural Analogy
Ether, Toluene). Low solubility

in water.

Analogy (less basic than
pKa (of conjugate acid) Predicted: 4.5-5.5 pyridine due to steric

hindrance)

Synthesis and Manufacturing

The primary and most effective method for synthesizing 3-Mesitylpyridine is through
palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of biaryl
C-C bonds.[5]

Recommended Synthetic Protocol: Suzuki-Miyaura
Coupling

The Suzuki-Miyaura coupling provides a high-yielding and functional-group-tolerant route to 3-
Mesitylpyridine. The reaction couples a pyridine electrophile (3-halopyridine) with a mesityl
nucleophile (mesitylboronic acid).[6][7]

Reaction: 3-Bromopyridine + Mesitylboronic Acid — 3-Mesitylpyridine

Detailed Experimental Protocol:
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o Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic
stirrer, and nitrogen inlet, add 3-bromopyridine (1.0 eq), mesitylboronic acid (1.2 eq), and a
palladium catalyst such as Pd(PPhs)4 (0.02-0.05 eq).

e Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and
water (e.g., 4:1 v/v), followed by an aqueous solution of a base, such as sodium carbonate
(Na2COs3, 2.0-3.0 eq) or potassium phosphate (KsPOa, 2.0-3.0 eq). The base is crucial for
the transmetalation step of the catalytic cycle.

e Reaction Execution: Purge the flask with nitrogen for 15-20 minutes to ensure an inert
atmosphere. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.

» Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute
with water and extract the product with an organic solvent (e.g., ethyl acetate or
dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S0Oa4), and concentrate under reduced pressure.

« |solation: Purify the crude product by flash column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure 3-Mesitylpyridine.

Causality and Optimization:

o Choice of Halide: 3-Bromopyridine is often preferred over 3-chloropyridine due to its higher
reactivity in the oxidative addition step.

o Catalyst System: While Pd(PPhs)a is robust, other catalysts like Pd(OAc)z with a phosphine
ligand (e.g., SPhos, XPhos) can offer improved yields and lower catalyst loadings, especially
for challenging couplings.[7]

o Base Selection: The choice of base can significantly influence the reaction rate and yield.
K3POa is often effective for pyridine boronic acids, which can be prone to protodeboronation.

[8]

Caption: Recommended workflow for Suzuki-Miyaura synthesis of 3-Mesitylpyridine.

Predicted Reactivity and Applications
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The chemical reactivity of 3-Mesitylpyridine is a direct consequence of its unique structure.

Reactivity of the Pyridine Nitrogen

Basicity and Nucleophilicity: The steric bulk of the mesityl group significantly hinders the
accessibility of the nitrogen's lone pair. Consequently, 3-Mesitylpyridine is expected to be a
weaker base and a much poorer nucleophile than less substituted pyridines like 3-
methylpyridine.[9] This property makes it a candidate for a non-coordinating base in
reactions where the basicity is required but coordination to metal centers or electrophiles is
undesirable.[10]

Ligand Properties: While coordination to small electrophiles like a proton is possible, its
ability to act as a ligand for transition metals is severely diminished.[11] This can be
advantageous in catalytic systems where the pyridine moiety is intended as a structural
element rather than a coordinating one.

Reactivity of the Aromatic Rings

Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic
aromatic substitution.[12] Any such reaction would likely occur at the 5-position, which is
meta to the nitrogen and least sterically hindered. Conversely, the ring is activated towards
nucleophilic aromatic substitution, although this is less common without a leaving group

present.

Mesityl Ring: The mesityl ring is electron-rich due to the three methyl groups and is activated
towards electrophilic aromatic substitution at the positions ortho and para to the pyridine
substituent (i.e., the 3- and 5-positions of the mesityl ring).

Application in Drug Discovery and Development

The most significant documented application of 3-Mesitylpyridine is as a key intermediate in
the synthesis of antagonists for the vanilloid receptor 1 (VR1 or TRPV1). This receptor is a

target for the development of novel analgesic drugs.

In this context, the 3-Mesitylpyridine scaffold serves several strategic purposes:
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» Structural Rigidity: The twisted, non-planar conformation provides a rigid and well-defined
three-dimensional shape, which can lead to higher binding affinity and selectivity for a protein
target.

o Modulation of Physicochemical Properties: The bulky, lipophilic mesityl group can be used to
tune properties like solubility, metabolic stability, and cell permeability.

» Vectorial Projection: It acts as a scaffold to project other functional groups into specific
regions of a receptor's binding pocket.

3-Mesitylpyridine
Core Structure

Key Structural Features
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Caption: Logic flow from structure to application in drug discovery.

Self-Validating Characterization Protocol

For any researcher synthesizing or using 3-Mesitylpyridine, rigorous analytical
characterization is essential to confirm identity and purity.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Predicts distinct signals: a singlet for the six ortho-methyl protons (6 = 2.0-2.2
ppm), a singlet for the para-methyl proton (& = 2.3-2.4 ppm), a singlet for the two meta-
protons of the mesityl ring (& = 6.9-7.1 ppm), and characteristic signals for the four
pyridine protons in the aromatic region (6 = 7.2-8.8 ppm).

o 13C NMR: Will show the expected number of signals for the 14 carbon atoms, with distinct
chemical shifts for the methyl carbons, the quaternary carbons of the mesityl ring, and the
carbons of the pyridine ring.

e Mass Spectrometry (MS):

o Electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]* at
m/z 198.29.

o Electron ionization (EI) will show the molecular ion [M]* at m/z 197.28, along with
characteristic fragmentation patterns. The EPA/NIH Mass Spectral Data Base lists a
spectrum for CAS 75601-34-2.[13]

« Infrared (IR) Spectroscopy: Key stretches would include C-H stretching from the aromatic
and methyl groups (~2900-3100 cm~?), and C=C/C=N aromatic ring stretches (~1400-1600
cm1).

Conclusion

3-Mesitylpyridine (CAS 75601-34-2) represents a class of sterically demanding building
blocks with significant, yet underexplored, potential. While its primary documented utility lies as
an intermediate in pharmaceutical research, its unique properties—stemming from the interplay
of a bulky mesityl group and a pyridine core—suggest broader applications as a non-
coordinating base or a specialized ligand. The synthetic accessibility via robust methods like
the Suzuki-Miyaura coupling ensures that this molecule is readily available for further
investigation. This guide provides the foundational knowledge for scientists to confidently
synthesize, characterize, and strategically deploy 3-Mesitylpyridine in their research
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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